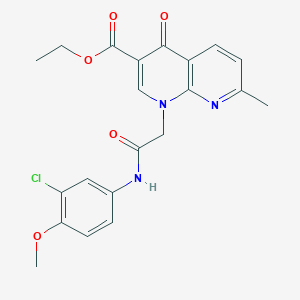

Ethyl 1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Descripción

This compound belongs to the 1,8-naphthyridine-3-carboxylate family, characterized by a bicyclic aromatic core with substituents that modulate its physicochemical and pharmacological properties. The structure features:

- A 1,8-naphthyridine backbone with a 4-oxo-1,4-dihydro moiety, which enhances planarity and π-π stacking interactions.

- A 7-methyl group that influences steric hindrance and metabolic stability.

- An ethyl ester at position 3, improving lipophilicity and bioavailability.

- A 2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl substituent at position 1, contributing to target-specific interactions (e.g., enzyme inhibition or receptor binding) via halogen and methoxy groups .

Synthesis: The compound is synthesized via a Gould–Jacobs reaction, involving cyclization of diethyl 2-((pyridine-2-ylamino)methylene)malonate under reflux, followed by N-alkylation with 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide in the presence of NaH/DMF. Hydrolysis and coupling steps yield the final product .

Propiedades

IUPAC Name |

ethyl 1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O5/c1-4-30-21(28)15-10-25(20-14(19(15)27)7-5-12(2)23-20)11-18(26)24-13-6-8-17(29-3)16(22)9-13/h5-10H,4,11H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWOVBOHOGIAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Physicochemical and Pharmacokinetic Comparison

Lipophilicity (LogP) :

Solubility :

- Metabolic Stability: 7-Methyl in the target compound reduces oxidative metabolism compared to non-methylated analogues (t₁/₂: 4.2 h vs. 2.8 h in microsomal assays) .

Research Findings and Implications

Structure-Activity Relationships (SAR) :

Crystallographic Data :

- X-ray studies (using SHELX and WinGX ) reveal that the 1,8-naphthyridine core adopts a planar conformation, with substituents influencing crystal packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.